molecular formula C14H19N3O2 B11745067 4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol

4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol

Cat. No.: B11745067
M. Wt: 261.32 g/mol
InChI Key: ZQILFONGECLDCH-UHFFFAOYSA-N
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Description

4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol is a complex organic compound that features a pyrazole ring attached to a benzene ring through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3,5-dihydroxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol is unique due to the specific combination of the pyrazole and benzene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]benzene-1,3-diol

InChI

InChI=1S/C14H19N3O2/c1-3-17-9-12(10(2)16-17)8-15-7-11-4-5-13(18)6-14(11)19/h4-6,9,15,18-19H,3,7-8H2,1-2H3

InChI Key

ZQILFONGECLDCH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=C(C=C(C=C2)O)O

Origin of Product

United States

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